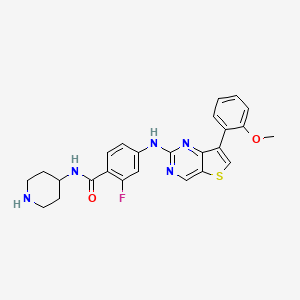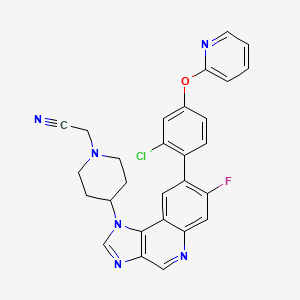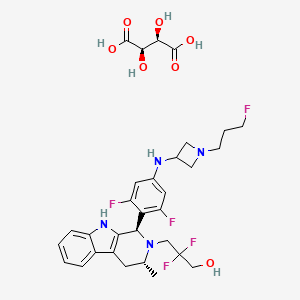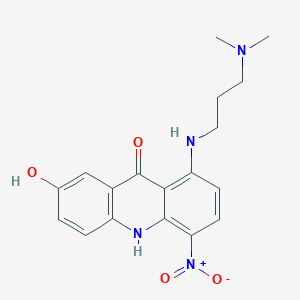
Topoisomerase II inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II inhibitor 3 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and repair. This compound is part of a broader class of topoisomerase inhibitors, which are used in clinical settings to treat various cancers by interfering with the DNA processes essential for cancer cell proliferation .
Vorbereitungsmethoden
The synthesis of Topoisomerase II inhibitor 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the reaction of a precursor compound with thionyl chloride and pyridine to form an acid chloride, which then reacts with phenols to produce the desired inhibitor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using large-scale reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
Topoisomerase II inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common conditions for these reactions include specific temperatures, solvents, and catalysts to ensure the desired products are formed efficiently .
Wissenschaftliche Forschungsanwendungen
Topoisomerase II inhibitor 3 has a wide range of scientific research applications:
Wirkmechanismus
Topoisomerase II inhibitor 3 exerts its effects by binding to the topoisomerase II enzyme and preventing it from interacting with DNA. This inhibition disrupts the enzyme’s ability to cleave and re-ligate double-strand DNA breaks, leading to the accumulation of DNA damage and the inhibition of cancer cell proliferation . The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are those related to DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Topoisomerase II inhibitor 3 is unique compared to other similar compounds due to its specific binding affinity and lower cytotoxicity. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor that also targets the enzyme but has higher cytotoxicity.
Doxorubicin: Another topoisomerase II inhibitor used in cancer therapy, known for its cardiotoxicity.
Teniposide: Similar to etoposide but with different pharmacokinetic properties.
This compound stands out due to its potential for lower side effects and higher specificity in targeting cancer cells .
Eigenschaften
Molekularformel |
C18H20N4O4 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propylamino]-7-hydroxy-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C18H20N4O4/c1-21(2)9-3-8-19-14-6-7-15(22(25)26)17-16(14)18(24)12-10-11(23)4-5-13(12)20-17/h4-7,10,19,23H,3,8-9H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
VNSZLRBNUNIGRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NC3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


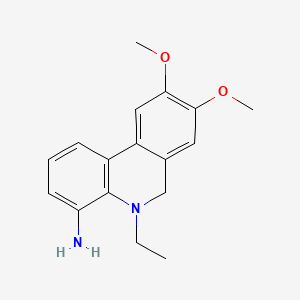
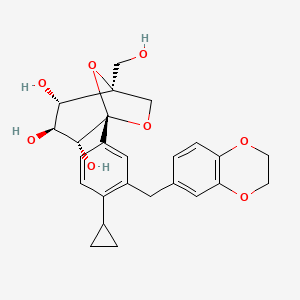
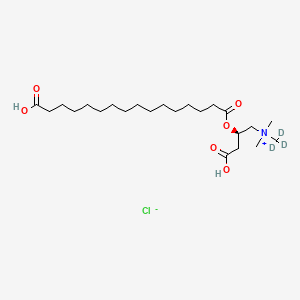
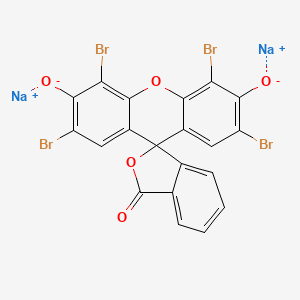
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
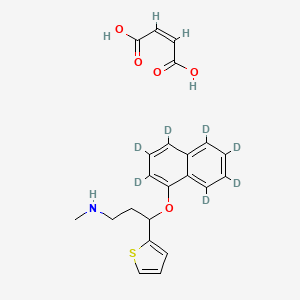
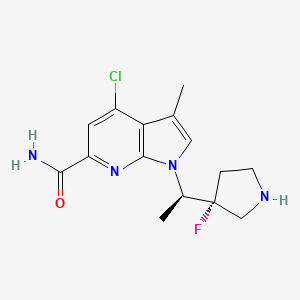
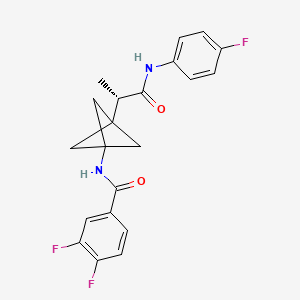
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
